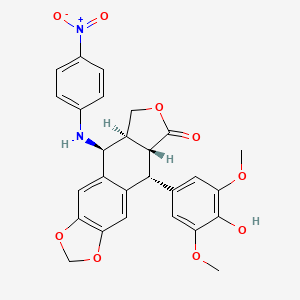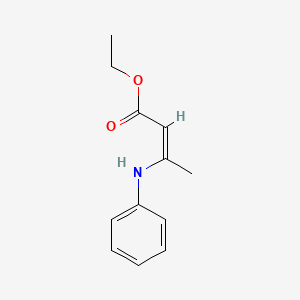
3-Anilinocrotonato de etilo
Descripción general
Descripción
Ethyl 3-anilinocrotonate is a biochemical.
Aplicaciones Científicas De Investigación
3-Anilinocrotonato de etilo: Un Análisis Exhaustivo de las Aplicaciones de Investigación Científica
Desarrollo de fármacos: El this compound se ha estudiado por su posible papel en el desarrollo de fármacos, particularmente debido a su prometedora actividad contra las células cancerosas. Podría desarrollarse en una nueva clase de fármacos anticancerígenos, ofreciendo esperanza para tratamientos más efectivos.
Investigación antiviral: Este compuesto también se ha explorado en la investigación antiviral, específicamente en la síntesis y el estudio de nuevos análogos estructurales del umifenovir, un ingrediente activo en la medicina antiviral. Su potencial actividad anti-VIH es un área de interés significativo .
Propiedades
Número CAS |
6287-35-0 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
ethyl (Z)-3-anilinobut-2-enoate |
InChI |
InChI=1S/C12H15NO2/c1-3-15-12(14)9-10(2)13-11-7-5-4-6-8-11/h4-9,13H,3H2,1-2H3/b10-9- |
Clave InChI |
NLGDIRPNWGZGLI-KTKRTIGZSA-N |
SMILES |
CCOC(=O)C=C(C)NC1=CC=CC=C1 |
SMILES isomérico |
CCOC(=O)/C=C(/C)\NC1=CC=CC=C1 |
SMILES canónico |
CCOC(=O)C=C(C)NC1=CC=CC=C1 |
Apariencia |
Solid powder |
| 6287-35-0 | |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Ethyl 3-anilinocrotonate; AI3-10029; AI3 10029; AI310029 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
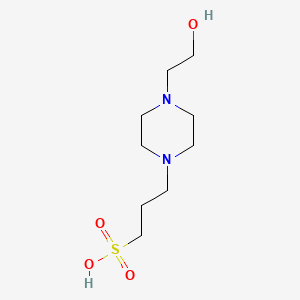
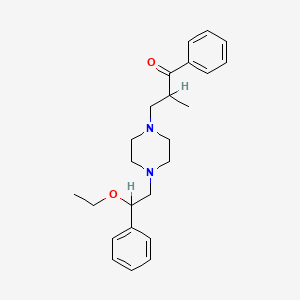
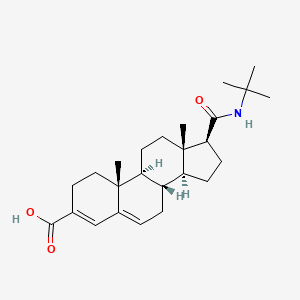
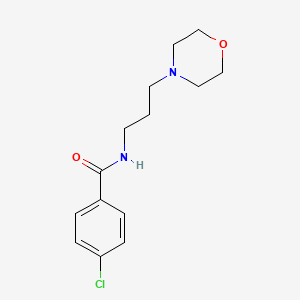
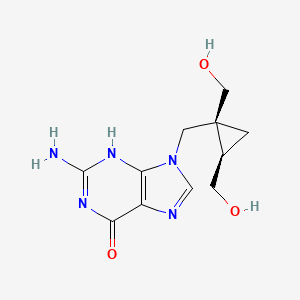
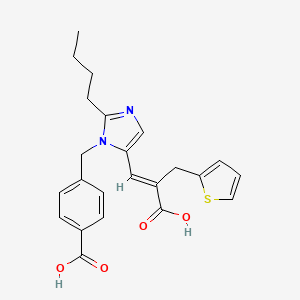
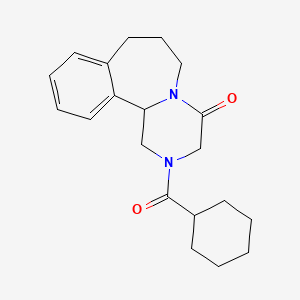
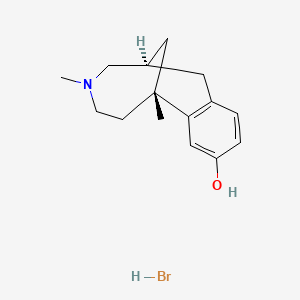
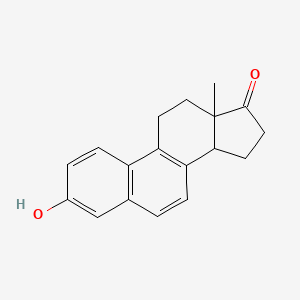
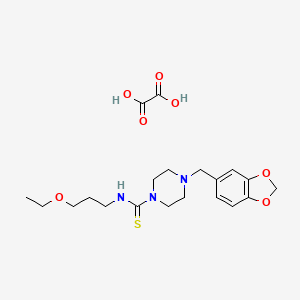
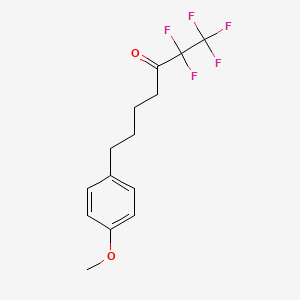
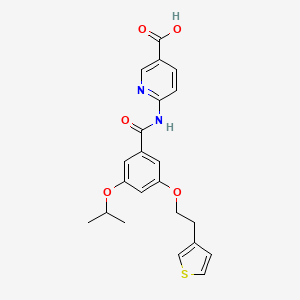
![2-(2-chlorophenyl)-4-methyl-5-(pyridin-2-ylmethyl)-1H-pyrazolo[4,3-c]pyridine-3,6(2H,5H)-dione](/img/structure/B1671570.png)
